N-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
N-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a chemical compound with the molecular formula C12H11N3O3 and a molecular weight of 245.23 g/mol . This compound is known for its unique structure, which includes a benzyl group attached to a tetrahydropyrimidine ring with two oxo groups and a carboxamide group. It is primarily used in research and industrial applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of N-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves organic synthesis reactions. One common method includes the reaction of benzylamine with a suitable pyrimidine derivative under controlled conditions . The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to facilitate the reaction. Industrial production methods may involve multi-step synthesis processes to ensure high purity and yield of the compound .
Chemical Reactions Analysis
N-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and as a reference standard in pharmaceutical testing
Mechanism of Action
The mechanism of action of N-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of its use .
Comparison with Similar Compounds
N-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be compared with other similar compounds, such as:
N-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile: This compound has a similar structure but with a carbonitrile group instead of a carboxamide group.
Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate: This compound has a spiro structure with a benzyl group and similar oxo groups.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties that differentiate it from these similar compounds .
Properties
IUPAC Name |
N-benzyl-2,4-dioxo-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c16-10(9-7-14-12(18)15-11(9)17)13-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,16)(H2,14,15,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCVHPZNCBEPER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CNC(=O)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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